molecular formula C32H23CrN10O8 B12343876 chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

Cat. No.: B12343876
M. Wt: 727.6 g/mol
InChI Key: RRRYJIWZYSGIOQ-UHFFFAOYSA-K
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Description

The compound chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a chromium(III) coordination complex featuring a diazenyl-bridged ligand system. The ligand comprises a 3-methyl-5-oxo-1-phenylpyrazolyl group linked via a diazenyl (–N=N–) moiety to a 4-nitrophenolate moiety. This structure combines electron-withdrawing (nitro) and electron-donating (phenolate, pyrazolyl) groups, influencing its redox behavior, solubility, and coordination stability. Chromium(III) complexes of this type are often studied for applications in catalysis, pigments, and materials science due to their tunable electronic properties and thermal stability .

Properties

Molecular Formula

C32H23CrN10O8

Molecular Weight

727.6 g/mol

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

InChI

InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2*2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3

InChI Key

RRRYJIWZYSGIOQ-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate typically involves the reaction of chromium salts with the corresponding diazenyl-substituted nitrophenolate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the chromium ion with the ligand.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where chromium salts are reacted with the diazenyl-substituted nitrophenolate ligand in reactors. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of chromium.

    Reduction: It can be reduced to lower oxidation states of chromium.

    Substitution: The diazenyl and nitrophenolate groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction may produce lower oxidation states.

Scientific Research Applications

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Widely used in the production of dyes, pigments, and other colorants due to its vibrant color.

Mechanism of Action

The mechanism of action of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with molecular targets through coordination chemistry. The chromium ion can form coordination complexes with various biomolecules, influencing their structure and function. The diazenyl and nitrophenolate groups can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

To contextualize the unique attributes of this compound, we compare it to structurally analogous chromium(III) complexes and related ligands, focusing on synthesis, spectroscopic properties, and functional groups.

Structural Analogues

The following chromium(III) complexes share structural motifs with the target compound:

Compound ID () Key Structural Features Key Differences vs. Target Compound
73018-85-6 Chromium(3+), hydron, 4-chlorophenyl, methylsulfamoyl, diazenyl-pyrazol-3-olate Replaces nitrophenolate with sulfamoyl group; increased polarity and potential hydrogen bonding .
71889-21-9 Chromium(3+), naphthalene sulfonate, diazenyl-pyrazolyl Naphthalene sulfonate substituent enhances water solubility compared to nitrophenolate .
68958-96-3 () Chromium(3+), hydron, hydroxybenzenesulfonamide, propan-2-amine Sulfonamide group and amine co-ligand alter coordination geometry and chelation strength .

Key Observations :

  • Solubility: Nitrophenolate derivatives are less water-soluble than sulfonated analogues (e.g., 71889-21-9) but may exhibit better organic solvent compatibility .
Spectroscopic and Analytical Data
  • IR spectroscopy: Nitrophenolate ligands exhibit strong ν(NO₂) stretches near 1520–1340 cm⁻¹, distinct from sulfonate (≈1200–1050 cm⁻¹) or carboxamide (≈1650 cm⁻¹) peaks .
  • ¹H-NMR : Pyrazolyl protons in the target compound (e.g., δ ~8.12 ppm for aromatic protons) align with shifts observed in ’s derivatives (e.g., 3a–3e: δ 7.21–8.12 ppm) .
Environmental and Toxicological Considerations

Chromium(III) complexes are generally less toxic than Cr(VI) species, but environmental release remains regulated (). The nitro group in the target compound may increase persistence in soil compared to sulfonated analogues, which degrade more readily via microbial action .

Biological Activity

The compound chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex organic molecule that combines chromium in its trivalent state with a sulfonamide derivative of a pyrazolone azo dye. This compound has garnered attention in various fields, particularly in biological research and dye chemistry, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C34H25CrN8O6C_{34}H_{25}CrN_8O_6, and it has a molecular weight of approximately 797.76 g/mol. The structure includes a chromate ion coordinated with an azo dye, which is characterized by its vibrant coloration typical of azo compounds. This unique combination may confer distinct biological activities not found in other similar compounds.

Structural Features

FeatureDescription
Molecular FormulaC34H25CrN8O6C_{34}H_{25}CrN_8O_6
Molecular Weight797.76 g/mol
Functional GroupsAzo linkage, sulfonamide, chromate
ColorVibrant due to azo dye characteristics

Interaction with Biological Macromolecules

Studies have indicated that the compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding how the compound may influence biological pathways or exhibit toxicity. Preliminary findings suggest that the sulfonamide group could inhibit microbial growth by interacting with bacterial enzymes, which may lead to potential applications in antimicrobial therapies.

Anticancer Potential

Recent research has explored the anticancer properties of similar compounds, particularly those containing hydrazone and azo functionalities. For instance, resveratrol/hydrazone hybrids have shown significant cytotoxic activity against colorectal cancer cells, indicating that compounds with similar structural characteristics could also exhibit selective toxicity towards cancer cells.

Case Study: Cytotoxic Activity

A study evaluated several resveratrol/hydrazone hybrids against colorectal cancer cells (SW480 and SW620) and reported the following IC50 values:

CompoundIC50 (SW480)IC50 (SW620)
Hybrid 6e6.5 µMN/A
Hybrid 719.0 µM38.41 µM

These results highlight the potential for compounds like this compound to serve as effective anticancer agents through mechanisms involving apoptosis and cell cycle arrest.

The mechanisms by which similar compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds trigger programmed cell death through caspase activation.
  • Cell Cycle Arrest : Many compounds induce cell cycle arrest at specific phases (G2/M or G0/G1), leading to reduced cell proliferation.
  • Mitochondrial Depolarization : Some compounds cause mitochondrial damage, contributing to cell death.

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